N-methyl-N-phenylfuran-2-carboxamide
Description
N-Methyl-N-phenylfuran-2-carboxamide is a substituted furan carboxamide characterized by a methyl group attached to the amide nitrogen and a phenyl group on the adjacent nitrogen. This compound serves as a key intermediate in synthesizing structurally related analogs, particularly in medicinal chemistry, where furan-based carboxamides are explored for their bioactivity and pharmacokinetic properties .
Properties
CAS No. |
67735-51-7 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
N-methyl-N-phenylfuran-2-carboxamide |
InChI |
InChI=1S/C12H11NO2/c1-13(10-6-3-2-4-7-10)12(14)11-8-5-9-15-11/h2-9H,1H3 |
InChI Key |
JTRXYDXSZLRHBM-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CO2 |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
N-methyl-N-phenylfuran-2-carboxamide serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds. The synthesis typically involves the reaction of furan derivatives with amines or other nucleophiles under controlled conditions to form carboxamide bonds.
Reagent in Organic Reactions
The compound is also utilized as a reagent in organic reactions, including:
- Oxidation : It can be oxidized to yield corresponding carboxylic acids.
- Reduction : The carboxamide group can be reduced to form amines.
- Substitution Reactions : The aromatic ring can undergo electrophilic or nucleophilic substitutions, leading to various substituted derivatives.
Biological Applications
Antimicrobial Properties
Research has indicated that this compound exhibits potential antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of certain bacteria and fungi, suggesting that this compound may also possess similar properties.
Anti-inflammatory Effects
Preliminary investigations into the biological activities of this compound suggest it may have anti-inflammatory effects. Mechanistically, it may interact with specific enzymes or receptors involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.
Medicinal Applications
Therapeutic Potential
Ongoing research is exploring the therapeutic potential of this compound for various diseases. Its ability to modulate biological pathways makes it a candidate for further investigation in drug development. The compound's interactions with molecular targets could lead to innovative treatments for conditions such as pain and inflammation.
Industrial Applications
Intermediate in Pharmaceutical Synthesis
In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various drugs. Its role as a precursor allows for the efficient production of complex pharmaceutical compounds, contributing to the development of new medications and therapies.
Material Development
The compound is also being investigated for its potential use in developing new materials. Its unique chemical properties may allow it to be incorporated into polymers or other materials with desirable characteristics, such as improved durability or functionality.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of furan derivatives found that compounds similar to this compound displayed significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that further exploration into this compound could yield valuable insights into its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Research
Research conducted on related furan compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. These findings provide a basis for investigating this compound's effects on inflammation and its potential use in treating inflammatory conditions.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs of N-methyl-N-phenylfuran-2-carboxamide, highlighting structural variations and their implications:
Crystallographic and Spectroscopic Insights
- N-(2-Nitrophenyl)furan-2-carboxamide : X-ray crystallography reveals a dihedral angle of 9.71° between phenyl and furan rings, with weak C2-H2⋯O2 interactions forming helical chains. This contrasts with planar 2-furancarboxanilide derivatives .
- N-(4-Methylphenyl)furan-2-carboxamide : NMR data (δ ~7.2–7.4 ppm for aromatic protons) confirm electronic similarity to the parent compound, though the absence of N-methylation may alter rotational freedom .
Preparation Methods
Photoredox-Catalyzed Dealkylation/Acylation
This method utilizes visible-light-driven photoredox catalysis to achieve direct acylation of tertiary amines. A representative protocol involves:
-
Reactants : N-Methylaniline and furan-2-carbonyl chloride.
-
Catalyst : Carbazole-naphthalimide hybrid photocatalyst (Cz-NI-Ph, 1 mol%).
-
Conditions : Ethyl acetate solvent, white LED irradiation (390 nm), room temperature, 6 hours.
Mechanistic Insights :
The reaction proceeds via single-electron transfer (SET) from the photocatalyst to the acyl chloride, generating an acyl radical. Subsequent radical coupling with the tertiary amine forms the amide bond. Control experiments confirm the necessity of light and the photocatalyst .
Iodine-Catalyzed Oxidative Acylation
A transition-metal-free approach employs molecular iodine (I₂) as a catalyst:
-
Reactants : N-Methylaniline and furan-2-carbonyl chloride.
-
Catalyst : I₂ (10 mol%).
-
Conditions : Dichloromethane (DCM), 40°C, 12 hours.
Key Observations :
I₂ facilitates oxidative C–N bond cleavage in the tertiary amine, enabling nucleophilic attack by the acyl chloride. The absence of transition metals simplifies purification, but excess iodine may require additional washing steps .
Solvent- and Transition-Metal-Free Amidation
This method avoids solvents and metals, leveraging sodium hydride (NaH) as a base:
-
Reactants : Phenyl acetate derivatives and N-methylaniline.
-
Conditions : Neat reaction, 130°C, 20 hours.
Advantages :
Limitations :
-
Prolonged heating may degrade thermally sensitive substrates.
Iron-Mediated Synthesis from Nitroarenes
Nitroarenes serve as arylating agents in this redox-active system:
-
Reactants : Nitrobenzene and furan-2-carbonyl chloride.
-
Catalyst : Iron powder (Fe⁰).
-
Conditions : Acetonitrile/water (4:1), 80°C, 24 hours.
Mechanism :
Fe⁰ reduces nitrobenzene to nitrosobenzene, which reacts with the acyl chloride via radical intermediates. Ferrous hydroxide byproducts are removed via acid washing .
Comparative Analysis of Synthetic Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
